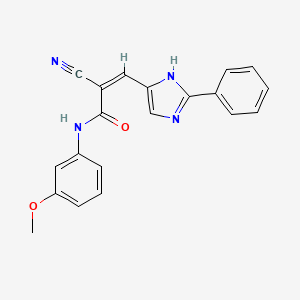
(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges encountered during the synthesis.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves detailing properties like melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Pyrazole and Pyrimidine Derivatives : Compounds with a similar structure have been synthesized and characterized for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides involved reactions that may resemble those applicable to the compound , indicating a potential for antitumor applications (Hassan, Hafez, & Osman, 2014).
Mechanofluorochromic Properties : The study on the effect of stacking mode on mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives highlights the impact of molecular structure on optical properties, which could be relevant to materials science and sensor technology (Song et al., 2015).
Biological Activities
Antituberculosis Activity : Novel compounds, such as 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles, have been developed for their potent inhibitory activity against Mycobacterium tuberculosis, showcasing the potential of structurally complex molecules in addressing infectious diseases (Anusha et al., 2015).
Anticonvulsant Activity : Derivatives of imidazolyl compounds have shown significant activity against seizures induced by maximal electroshock, underscoring the therapeutic potential of these molecules in neuropharmacology (Aktürk et al., 2002).
Material Science Applications
- Polymeric Materials : The development of soluble and curable poly(phthalazinone ether amide)s with terminal cyano groups, which can be crosslinked to heat-resistant resins, indicates the utility of cyano-containing compounds in creating advanced polymeric materials for high-performance applications (Yu et al., 2009).
Catalytic Applications
- Heterogeneous Catalysts : Studies on zeolitic imidazolate frameworks (ZIFs) as catalysts for the synthesis of industrially relevant chemicals, such as 1-methoxy-2-propanol from methanol and propylene oxide, highlight the role of imidazole-containing compounds in catalysis and material science (Timofeeva et al., 2019).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.
Orientations Futures
This involves speculating on potential future research directions or applications for the compound based on its known properties and uses.
Please consult with a professional chemist or a reliable database for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-18-9-5-8-16(11-18)24-20(25)15(12-21)10-17-13-22-19(23-17)14-6-3-2-4-7-14/h2-11,13H,1H3,(H,22,23)(H,24,25)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWURQXXNMNJIS-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CN=C(N2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CN=C(N2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2823242.png)
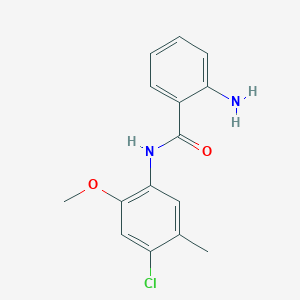
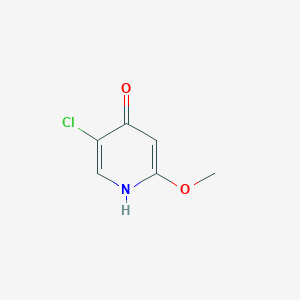
![Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate](/img/structure/B2823247.png)
![8-bromo-3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2823248.png)
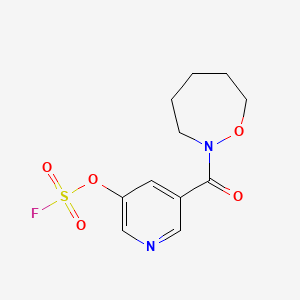
![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2823253.png)
![4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone](/img/structure/B2823255.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2823257.png)
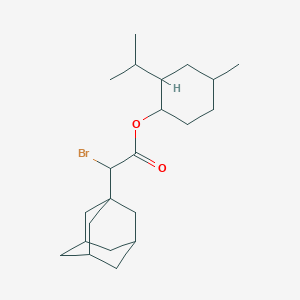
![N-([1,1'-biphenyl]-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide](/img/structure/B2823261.png)
![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2823262.png)
![6-chloro-N-methyl-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridazine-3-carboxamide](/img/structure/B2823263.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2823264.png)